4-Chloro-2-(tetrahydro-2H-pyran-4-yl)benzofuro[3,2-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-(tetrahydro-2H-pyran-4-yl)benzofuro[3,2-d]pyrimidine is a synthetic organic compound with a complex fused ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(tetrahydro-2H-pyran-4-yl)benzofuro[3,2-d]pyrimidine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzofuran core, followed by the introduction of the pyrimidine ring and the tetrahydropyran moiety. Key steps include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenolic compounds and appropriate aldehydes or ketones.
Pyrimidine Ring Formation: The pyrimidine ring is often introduced via condensation reactions involving suitable amines and nitriles or amidines.
Introduction of the Tetrahydropyran Moiety: This step typically involves the use of tetrahydropyranyl protecting groups, which are later deprotected under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(tetrahydro-2H-pyran-4-yl)benzofuro[3,2-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes within the molecule to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
4-Chloro-2-(tetrahydro-2H-pyran-4-yl)benzofuro[3,2-d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(tetrahydro-2H-pyran-4-yl)benzofuro[3,2-d]pyrimidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, modulating their activity and leading to therapeutic effects. The compound’s unique structure allows it to engage in specific binding interactions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-(tetrahydro-2H-pyran-4-yl)benzofuran
- 2-(Tetrahydro-2H-pyran-4-yl)benzofuro[3,2-d]pyrimidine
- 4-Chloro-2-(tetrahydro-2H-pyran-4-yl)benzofuro[3,2-d]pyridine
Uniqueness
Compared to similar compounds, 4-Chloro-2-(tetrahydro-2H-pyran-4-yl)benzofuro[3,2-d]pyrimidine stands out due to its specific substitution pattern and fused ring system, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
4-chloro-2-(oxan-4-yl)-[1]benzofuro[3,2-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2/c16-14-13-12(10-3-1-2-4-11(10)20-13)17-15(18-14)9-5-7-19-8-6-9/h1-4,9H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWDQFPRQEMUWSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NC3=C(C(=N2)Cl)OC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.